molecular formula C25H21NO6 B13659727 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B13659727
M. Wt: 431.4 g/mol
InChI Key: VOADHFDRYSMKLO-UHFFFAOYSA-N
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Description

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then esterified to form the corresponding ethyl ester. This intermediate is then reacted with 2-oxo-1-phenylethylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and high-throughput screening may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

The compound 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 438602-71-2
Molecular Formula C25_{25}H21_{21}N O6_{6}
Molecular Weight 431.44 g/mol

Structural Features

The compound features a complex structure characterized by:

  • An acetylated phenyl group.
  • A dihydrobenzo[dioxine] moiety, which may contribute to its biological activity.
  • A carboxylate group that could enhance solubility and reactivity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the dioxine ring and the carboxylate group suggests potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The aromatic rings may allow for binding to various receptors, influencing signaling pathways related to inflammation or cancer.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Preliminary studies indicate that the compound may exhibit the following pharmacological effects:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

In Vitro Studies

Research has demonstrated that derivatives of the compound possess significant cytotoxicity against various cancer cell lines. For example:

  • Study A : Evaluated the effects of a related compound on breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Compound NameIC50 (µM)Mechanism
Compound A5Apoptosis induction
Compound B10Cell cycle arrest
2-((3-Acetylphenyl)amino)-... 7Antioxidant activity

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C25H21NO6/c1-16(27)18-8-5-9-20(14-18)26-24(28)23(17-6-3-2-4-7-17)32-25(29)19-10-11-21-22(15-19)31-13-12-30-21/h2-11,14-15,23H,12-13H2,1H3,(H,26,28)

InChI Key

VOADHFDRYSMKLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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